1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
Overview
Description
1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a pyrrolidine ring attached to a tetrahydro-pyrazolo-pyridine core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo-pyridine core, followed by the introduction of the pyrrolidine moiety. Key steps include:
Cyclization Reactions: Formation of the pyrazolo-pyridine ring system through cyclization of appropriate precursors under acidic or basic conditions.
Nucleophilic Substitution: Introduction of the pyrrolidine group via nucleophilic substitution reactions, often using pyrrolidine or its derivatives.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, yielding reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrolidine or pyrazolo-pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the synthesis of specialty chemicals and materials, benefiting from its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways, potentially leading to therapeutic effects.
Receptors: Modulation of receptor activity, influencing cellular signaling and physiological responses.
Pathways: Interference with biochemical pathways, altering cellular functions and disease progression.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.
Uniqueness: 1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride stands out due to its specific structural configuration, which may confer unique binding properties and biological activities not seen in other similar compounds. This uniqueness makes it a valuable subject for further research and development in various scientific fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and contribute to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.ClH/c16-11(15-5-1-2-6-15)10-8-7-12-4-3-9(8)13-14-10;/h12H,1-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYARHNCDGZKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NNC3=C2CNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718627 | |
Record name | (Pyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-21-2 | |
Record name | Methanone, 1-pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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